Cas no 933002-16-5 (2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide)

2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-chlorophenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide
- AKOS002059667
- F2070-0267
- 933002-16-5
- 2-(4-chlorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
- 2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide
- 2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide
-
- インチ: 1S/C17H16ClN5O2/c1-25-15-8-6-14(7-9-15)23-16(20-21-22-23)11-19-17(24)10-12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,24)
- InChIKey: JYSXMMQTAGCQOC-UHFFFAOYSA-N
- ほほえんだ: C(NCC1N(C2=CC=C(OC)C=C2)N=NN=1)(=O)CC1=CC=C(Cl)C=C1
計算された属性
- せいみつぶんしりょう: 357.0992525g/mol
- どういたいしつりょう: 357.0992525g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2070-0267-5μmol |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-0267-1mg |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2070-0267-2mg |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2070-0267-5mg |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2070-0267-10μmol |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2070-0267-4mg |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2070-0267-3mg |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-0267-2μmol |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2070-0267-10mg |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2070-0267-15mg |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamideに関する追加情報
Introduction to 2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide and Its CAS No. 933002-16-5
2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide, identified by its CAS number 933002-16-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structure with multiple functional groups, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a chlorophenyl group, a tetrazole moiety, and an acetamide backbone suggests a multifaceted interplay of electronic and steric effects that could influence its biological activity.
The tetrazole ring is a well-known pharmacophore in medicinal chemistry, often incorporated into molecules to enhance binding affinity and selectivity. In particular, the 1H-1,2,3,4-tetrazole scaffold has been extensively studied for its role in modulating various biological pathways. The substitution at the 5-position of the tetrazole ring with a methyl group further diversifies its chemical properties, potentially affecting both solubility and metabolic stability. This structural feature is particularly relevant in the context of drug development, where optimizing these properties can significantly impact efficacy and pharmacokinetics.
The acetamide moiety in the molecule contributes to hydrogen bonding capabilities, which are crucial for interactions with biological targets such as enzymes and receptors. Additionally, the 4-methoxyphenyl group introduces a hydroxyl group that can participate in hydrogen bonding or form π-stacking interactions with other aromatic residues in proteins. These interactions are often critical for achieving high binding affinity and selectivity in drug candidates. The combination of these functional groups makes 2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like this one for potential biological activity. Molecular docking studies have shown that the tetrazole scaffold can interact favorably with various protein targets, including kinases and other enzymes involved in cancer signaling pathways. The chlorophenyl group may also play a role in modulating these interactions by influencing electronic distribution and steric hindrance. These insights are derived from high-throughput virtual screening (HTVS) approaches combined with quantum mechanical calculations, which have become indispensable tools in modern drug discovery.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial experiments suggest that it exhibits inhibitory activity against certain kinases, which are overexpressed in various cancers. The potency and selectivity of these interactions are being fine-tuned through structural modifications aimed at optimizing binding affinities while minimizing off-target effects. The acetamide group is particularly important in this context, as it can be modified to enhance solubility or metabolic stability without compromising biological activity.
The synthesis of 2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide presents unique challenges due to its complex architecture. Multi-step synthetic routes involving cross-coupling reactions and cyclization steps are typically employed to construct the tetrazole core and introduce the necessary substituents. Advances in synthetic methodologies have made it possible to achieve higher yields and purities, which are essential for subsequent biological testing. Catalytic techniques such as palladium-catalyzed reactions have been particularly useful in constructing the carbon-carbon bonds required for this molecule.
The role of computational modeling in predicting the pharmacokinetic properties of this compound cannot be overstated. Molecular dynamics simulations have been used to study how it behaves within biological membranes and how it might be metabolized by cytochrome P450 enzymes. These studies provide valuable insights into potential side effects and drug-drug interactions before costly experimental trials are conducted. Such predictive approaches align with the broader trend toward de-risking drug discovery pipelines through interdisciplinary collaboration between chemists, biologists, and computer scientists.
Future directions for research on 2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide include exploring its potential as an intermediate for more complex drug candidates or as a lead compound itself after further optimization. The flexibility offered by its structure allows for numerous derivatization strategies that could yield novel therapeutics targeting unmet medical needs. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this area.
The growing emphasis on personalized medicine also presents opportunities for leveraging compounds like this one. By understanding how individual genetic profiles influence responses to drugs containing similar scaffolds, 2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1...
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